molecular formula C22H21NO5 B13461791 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid

Cat. No.: B13461791
M. Wt: 379.4 g/mol
InChI Key: DCYISYMYSAQMEK-UHFFFAOYSA-N
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Description

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid is a complex organic compound known for its unique structural properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. This process can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide (NaN3) for azide formation and isobutoxycarbonyl chloride (IBC-Cl) for mixed anhydride formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of sodium azide can lead to the formation of azides, which are useful intermediates in organic synthesis .

Scientific Research Applications

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino acid, allowing for selective reactions to occur at other sites on the molecule. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid apart from similar compounds is its unique hexahydro-2H-furo[2,3-c]pyrrole structure, which provides distinct reactivity and stability properties. This makes it particularly useful in specialized applications where other compounds may not perform as effectively .

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-2-carboxylic acid

InChI

InChI=1S/C22H21NO5/c24-21(25)19-9-13-10-23(11-20(13)28-19)22(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-20H,9-12H2,(H,24,25)

InChI Key

DCYISYMYSAQMEK-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2OC1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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